trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester

Description

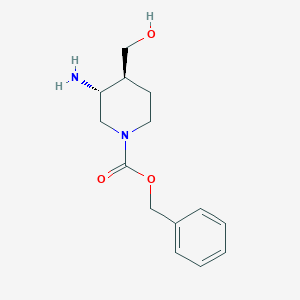

trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative characterized by a benzyl ester group at the 1-position, a trans-configuration amino group at the 3-position, and a hydroxymethyl substituent at the 4-position. Its molecular formula is C₁₄H₂₀N₂O₃ (molecular weight: 264.32 g/mol).

Properties

IUPAC Name |

benzyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c15-13-8-16(7-6-12(13)9-17)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10,15H2/t12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGMZFXMCXZRDH-OLZOCXBDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1CO)N)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@H]1CO)N)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation and Cyclization Strategies

The synthesis begins with hydrogenation of aromatic precursors to form the piperidine ring. A notable method involves the reduction of p-aminobenzoic acid derivatives under high-pressure hydrogenation. For example, a mixture of p-aminobenzoic acid, 5% Ru/C catalyst, and 10% NaOH solution subjected to 15 bar H₂ at 100°C for 20 hours yields a cis/trans cyclohexane carboxylic acid mixture. Subsequent BOC (tert-butoxycarbonyl) protection and esterification steps isolate the trans isomer. This approach achieves a trans ratio of 3.6:1 (cis:trans) after crystallization.

Table 1: Hydrogenation Conditions for Piperidine Intermediate

Stereochemical Control via Base-Mediated Isomerization

Trans-configuration optimization is critical. A patent-pending method employs K₂CO₃ in acetone to selectively precipitate cis isomers, enriching the trans product. For instance, treating a cis/trans BOC-protected mixture (1:3.6 ratio) with K₂CO₃ and bromethane at 60°C for 3 hours increases trans purity to 99.1% after citric acid extraction. This step highlights the role of aprotic solvents and mild bases in stereochemical resolution.

Esterification with Benzyl Groups

The benzyl ester moiety is introduced via Pd-catalyzed coupling or classical esterification. A study utilizing PdXPhosG2 and 10% Pd/C with K₃PO₄ in 1,4-dioxane/water achieved 99% yield for analogous piperidine carboxylates. The protocol involves reacting tert-butyl piperidine boronic esters with aryl halides, followed by ammonium formate-mediated hydrogenolysis to remove protecting groups.

Table 2: Esterification Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Catalyst | PdXPhosG2, 10% Pd/C | |

| Base | K₃PO₄ | |

| Solvent | 1,4-Dioxane/Water | |

| Temperature | 80°C | |

| Yield | 99% |

Industrial Production and Scalability

Continuous Flow Reactor Optimization

Industrial-scale production adopts continuous flow systems to enhance reproducibility. A patented one-pot process eliminates intermediate isolation, reducing waste and cost. For example, direct hydrogenation of nitro-substituted precursors in flow reactors achieves 70% trans selectivity without Raney Nickel, bypassing hazardous reagents.

Crystallization and Purification Techniques

Trans-isomer enrichment is achieved through solvent-mediated crystallization. Using acetone at -10°C, the cis isomer precipitates preferentially, leaving the trans isomer in solution. This method, applied post-BOC protection, recovers 62% pure trans product.

Catalytic Systems and Reaction Mechanisms

Role of Ruthenium and Palladium Catalysts

Ru/C catalysts facilitate aromatic ring hydrogenation, while Pd systems enable Suzuki-Miyaura couplings for benzyl ester formation. The dual-catalyst approach in the RSC study underscores the synergy between hydrogenation and cross-coupling steps.

Solvent and Base Effects

Polar aprotic solvents (e.g., acetone) enhance stereochemical control by stabilizing transition states. Conversely, protic solvents like methanol favor cis isomer formation, necessitating careful solvent selection during base-mediated steps.

Case Studies and Experimental Findings

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The benzyl ester group can be substituted with other ester groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

- Oxidation of the hydroxymethyl group results in the formation of trans-3-Amino-4-carboxypiperidine-1-carboxylic acid benzyl ester.

- Reduction of the amino group yields trans-3-Hydroxymethyl-piperidine-1-carboxylic acid benzyl ester.

- Substitution reactions can produce a variety of ester derivatives depending on the nucleophile used .

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways .

Biology: In biological research, trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester is used to study enzyme interactions and metabolic pathways. Its structural similarity to natural substrates makes it a valuable tool in enzymology .

Medicine: Pharmaceutical research utilizes this compound in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and testing .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl ester group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between the target compound and analogous piperidine/pyrrolidine derivatives:

Key Observations:

The pyridinyl group in CAS 161610-16-8 introduces aromaticity and π-π stacking capabilities, which are absent in the target compound .

Ring Size and Conformational Flexibility: Pyrrolidine derivatives (e.g., benzyl 3-aminopyrrolidine-1-carboxylate) have a 5-membered ring, increasing ring strain but reducing steric hindrance compared to piperidine analogs .

Electronic Effects: The oxo group in the dimethylaminomethylene derivative (CAS 727382-73-2) creates electron-withdrawing effects, contrasting with the electron-donating hydroxymethyl group in the target compound. This difference may influence reactivity in nucleophilic substitutions .

pH-Dependent Stability:

- The benzyl ester bond in the target compound is susceptible to hydrolysis under acidic conditions (pH 4), as demonstrated in studies on similar esters . However, its hydroxymethyl group may stabilize the ester under basic conditions compared to CAS 727382-73-2, where the oxo group could accelerate hydrolysis .

Biological Activity

Trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group, a hydroxymethyl group, and a carboxylic acid moiety modified with a benzyl ester. Its molecular formula is C13H19N2O3, with a molecular weight of approximately 250.2968 g/mol. This compound has shown potential biological activity, particularly in the context of neuropharmacology and enzyme interactions.

Structural Characteristics

The structural components of this compound contribute to its biological activity:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is crucial for its interaction with biological targets.

- Amino Group : Capable of forming hydrogen bonds, enhancing binding affinity to enzymes and receptors.

- Hydroxymethyl Group : Provides additional sites for chemical modifications that may influence biological activity.

- Benzyl Ester Moiety : Facilitates hydrophobic interactions, potentially improving the compound's pharmacokinetic properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Interactions : The compound has been studied for its ability to interact with specific enzymes, modulating their activity. For instance, it has been shown to influence enzyme-substrate interactions, which are critical in biochemical pathways relevant to disease states .

- Receptor Binding : Interaction studies have revealed that this compound can bind to neurotransmitter receptors, suggesting potential applications in treating central nervous system disorders such as depression and anxiety . The binding affinity and mechanism of action are essential for understanding its therapeutic potential.

- Neuropharmacological Effects : Given the structural similarities with other piperidine derivatives known for neuropharmacological effects, this compound may play a role in modulating synaptic transmission, which is vital for neurological function .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Enzyme Inhibition : A study demonstrated that this compound acts as a reversible inhibitor of certain enzymes involved in metabolic pathways. The half-maximal inhibitory concentration (IC50) values were determined through Michaelis-Menten kinetics, showing competitive inhibition characteristics .

- Neuropharmacological Investigation : Research indicated that derivatives of this compound exhibited antidepressant-like effects in animal models. The mechanism was linked to enhanced serotonergic and noradrenergic neurotransmission .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Molecular Weight (g/mol) | IC50 (µM) | Biological Activity Description |

|---|---|---|---|

| This compound | 250.2968 | 20 | Reversible enzyme inhibitor; potential antidepressant effects |

| Benzoylpiperidine | 235.31 | 11.7 | Notable antiproliferative activity against cancer cells |

| 4-Amino-1-benzyl-3-hydroxymethyl piperidine | 220.31 | 19.9 | Exhibits significant biological activity; involved in drug discovery |

Q & A

Q. What are the optimal pH conditions for synthesizing benzyl ester bonds in compounds like trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester?

- Methodology : Adjust the reaction pH systematically (e.g., pH 4–7) and monitor ester bond formation using Fourier-transform infrared spectroscopy (FTIR) and elemental analysis. Acidic conditions (pH 4) favor benzyl ester bond formation between carboxyl groups (e.g., glucuronic acid) and quinone methide intermediates, while neutral pH promotes protein-amine interactions instead . Validate with post-reaction alkali treatment to confirm ester bond cleavage via FTIR peak disappearance at 1731 cm⁻¹ .

Q. How can researchers confirm the structural integrity of the benzyl ester group in this compound?

- Methodology : Use a combination of:

- Solid-state CP/MAS ¹³C NMR to identify ester carbonyl signals (~170 ppm).

- FTIR spectroscopy to detect ester C=O stretching vibrations (1731 cm⁻¹) and aromatic skeletal vibrations (1511–1592 cm⁻¹) .

- Ion chromatography to quantify unreacted glucuronic acid or other carboxyl precursors .

Q. What synthetic routes are reported for piperidine-benzyl ester derivatives?

- Methodology :

- Step 1 : React benzyl-4-(aminomethyl)piperidine-1-carboxylate with halogenated pyrimidines (e.g., 2-chloro-5-fluoro-pyrimidine) in DMF at 100°C for 6 hours using triethylamine as a base .

- Step 2 : Purify via silica gel chromatography with gradients of dichloromethane, isopropyl alcohol, and hexane .

- Validation : Confirm product identity via mass spectrometry (e.g., M+1 peak at m/z 345.29) .

Advanced Research Questions

Q. How do competing reactions (e.g., protein incorporation vs. ester bond formation) influence the yield of benzyl ester derivatives under varying pH?

- Methodology :

- Perform parallel reactions at pH 4 (acidic) and pH 7 (neutral), then compare:

- Elemental nitrogen content (higher at neutral pH due to protein-amine adducts) .

- Glucose incorporation (favored at pH 6 via quinone methide-glucose reactions) .

- Use HPLC to quantify unreacted precursors and competing products .

Q. What strategies mitigate side reactions during coupling of aminomethyl-piperidine intermediates with aromatic electrophiles?

- Methodology :

- Optimize solvent polarity : Use DMF for high-temperature coupling to stabilize intermediates .

- Control stoichiometry : Limit excess electrophiles (e.g., 3,4-dibromo-pyridine) to prevent over-substitution .

- Monitor reaction progress : Use TLC or in-situ FTIR to detect intermediate consumption.

Q. How can researchers resolve spectral overlaps (e.g., amide vs. ester C=O signals) in complex reaction mixtures?

- Methodology :

- Differential FTIR analysis : Compare spectra before/after alkali treatment; ester C=O peaks (1731 cm⁻¹) disappear post-hydrolysis, while amide peaks (1654 cm⁻¹) persist .

- Cross-validation : Combine NMR (e.g., ¹³C CP/MAS for solid-state samples) with ion chromatography to distinguish ester-linked vs. protein-bound components .

Q. What are the implications of spiro-piperidine derivatives (e.g., 1-acyl-spiro[piperidine-4,2'-quinolines]) for modifying benzyl ester reactivity?

- Methodology :

- Synthesize spiro derivatives via acylation of 1-benzyl-4-piperidone precursors, then evaluate steric effects on ester bond stability using kinetic studies .

- Characterize derivatives via GC-MS and IR to correlate acyl group electronic properties with reaction rates .

Data Interpretation and Experimental Design

Q. How should researchers design experiments to isolate the effects of hydroxylmethyl vs. aminomethyl groups in piperidine-benzyl ester derivatives?

- Methodology :

- Synthesize analogs : Prepare derivatives with protected -NH₂ or -CH₂OH groups (e.g., tert-butyl carbamate or silyl ethers) to study their individual contributions .

- Compare reactivity : Use competitive reaction assays with glucuronic acid or protein models under standardized pH conditions .

Q. What statistical approaches are recommended for analyzing contradictory data in benzyl ester bond formation studies?

- Methodology :

- Apply principal component analysis (PCA) to chromatographic or spectroscopic datasets to identify outliers or confounding variables (e.g., residual solvents) .

- Use model population analysis (MPA) to extract characteristic markers (e.g., ester vs. amide content) from multi-variable datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.